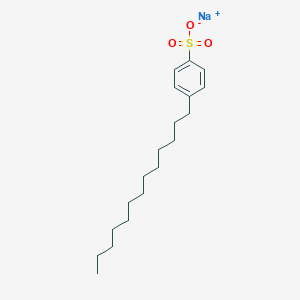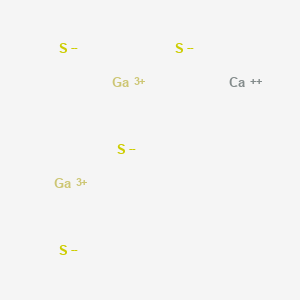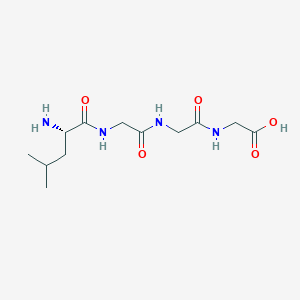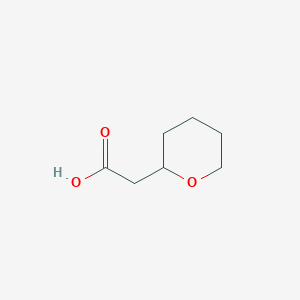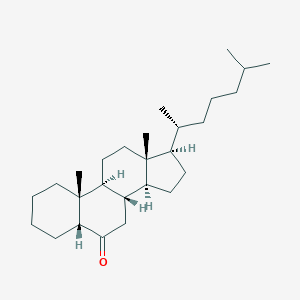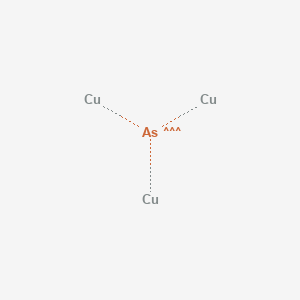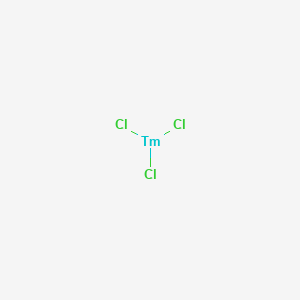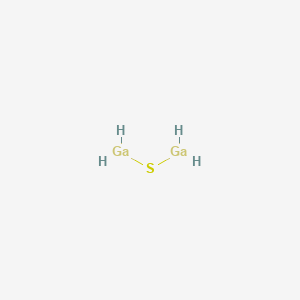
Digallium sulfide
Übersicht
Beschreibung
Digallium sulfide (Ga2S3) is a compound of sulfur and gallium. It is a semiconductor that has applications in electronics and photonics . There are four polymorphs of Ga2S3: α (hexagonal), α’ (monoclinic), β (hexagonal), and γ (cubic). The alpha form is yellow .
Synthesis Analysis
Ga2S3 can be prepared by reacting the elements at high temperature or as a white solid by heating Ga in a stream of H2S at high temperature (950 °C) . It may also be prepared by a solid-state reaction of GaCl3 and Na2S .
Molecular Structure Analysis
The gallium sulfide monolayer is demonstrated as a promising two-dimensional semiconductor material with considerable properties . The bandgap modulation of GaS monolayer under biaxial or uniaxial strain has been investigated using density functional theory calculation .
Chemical Reactions Analysis
When the applied potential exceeds − 2.0 V, the reduction of gallium can be clearly observed. When the overpotential is low, gallium electrodeposition is controlled by the chemical reaction process, and decreasing the potential can promote the reaction .
Wissenschaftliche Forschungsanwendungen
Atomic Layer Deposition of Gallium Sulfide Films : Gallium sulfide films synthesized via atomic layer deposition (ALD) using hexakis(dimethylamido)digallium and hydrogen sulfide have potential applications in surface coating technologies. These films demonstrate self-limiting growth characteristics and can be used for creating amorphous films with varying refractive indices (Meng et al., 2014).
High-Pressure Structural and Elastic Properties : Mercury digallium sulfide (HgGa2S4) exhibits significant changes in structural and elastic properties under high pressure, relevant for materials science and geophysics research (Gomis et al., 2014).
Metal Sulfides in Renewable Energy Applications : Metal sulfides like digallium sulfide are being explored for renewable energy applications, particularly in hydrogen energy production through methods like electrocatalytic hydrogen generation and photoelectrochemical water splitting (Chandrasekaran et al., 2019).
Potential in Thermoelectric Materials : Binary metal sulfides, which include digallium sulfide, are considered promising thermoelectric materials due to their low cost, low toxicity, and abundance. They are being researched for their potential in commercial thermoelectric applications (Ge et al., 2016).
Vapor-Solid Growth of One-Dimensional Gallium Sulfide Nanostructures : The synthesis of one-dimensional gallium sulfide nanostructures via vapor-solid methods opens avenues for applications in photoelectric devices, electrical sensors, and nonlinear optical applications (Shen et al., 2009).
Applications in Batteries and Energy Storage : Bimetallic sulfides, including those involving gallium, have shown promising applications in advanced sodium-ion batteries due to their high electronic conductivity and electrochemical activity (Liu et al., 2019).
Zukünftige Richtungen
The nonlinear optical (NLO) properties of 2D gallium sulfide (GaS), including second-harmonic generation (SHG), two-photon excited fluorescence (TPEF), and NLO absorption are presented . These NLO activities indicate that 2D GaS material can facilitate the technical advancements of future nonlinear optoelectronic devices .
Eigenschaften
IUPAC Name |
gallanylsulfanylgallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Ga.S.4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGYPNKMPSJMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
S([GaH2])[GaH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ga2H4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Digallium sulfide | |
CAS RN |
12259-25-5 | |
| Record name | Digallium sulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012259255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





